molecular formula C17H15N3O2S2 B2592124 6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 852046-45-8

6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2592124
CAS No.: 852046-45-8
M. Wt: 357.45
InChI Key: SCQRIYQAPOXPDW-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds with a wide range of biological activities . They have been studied for their anti-cancer and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have been evaluated for their cytotoxicity. These compounds exhibited anti-cancer activity against various cancer cell lines .

Scientific Research Applications

Anticancer Properties

Isoxazole derivatives of similar compounds have demonstrated significant anticancer activity, particularly against Colo205, U937, MCF7, and A549 cancer cell lines. These compounds induce G2/M cell cycle arrest and apoptosis through mitochondrial-dependent pathways, suggesting their potential as small-molecule activators of p53, which regulates cell proliferation and apoptosis (Kumbhare et al., 2014).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Notably, certain derivatives exhibited potent urease enzyme inhibition and significant nitric oxide scavenging activity, highlighting their potential in treating infections and inflammation (Gull et al., 2013).

Catalysis

A study on the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the compound's role in enhancing catalytic activity and stability, contributing to sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Certain derivatives have shown promising results, potentially leading to safer and more effective anticonvulsant drugs with neuroprotective effects (Hassan et al., 2012).

Safety and Hazards

While specific safety and hazard information for “6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is not available, benzothiazole derivatives have been evaluated for their anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

Benzothiazole derivatives have potential for further biological testing in in vivo models due to their anti-cancer and anti-inflammatory properties .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-3-22-11-5-7-13-15(9-11)24-17(19-13)20-16-18-12-6-4-10(21-2)8-14(12)23-16/h4-9H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQRIYQAPOXPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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